molecular formula C13H15FO3 B2905483 2-[4-(2-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid CAS No. 1225553-46-7

2-[4-(2-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid

Cat. No.: B2905483
CAS No.: 1225553-46-7
M. Wt: 238.258
InChI Key: ILUXTFPYRHOHAW-UHFFFAOYSA-N
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Description

2-[4-(2-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid is a synthetic organic compound that features a fluorophenyl group attached to a tetrahydropyran ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in aromatic compounds, substitution reactions can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-[4-(2-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(2-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance its binding affinity to certain receptors or enzymes, while the tetrahydropyran ring can influence its overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylacetic acid: Shares the fluorophenyl group but lacks the tetrahydropyran ring.

    2-Fluorophenylacetic acid: Similar structure but without the tetrahydropyran ring.

Uniqueness

2-[4-(2-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid is unique due to the presence of both the fluorophenyl group and the tetrahydropyran ring, which can confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-[4-(2-fluorophenyl)oxan-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO3/c14-11-4-2-1-3-10(11)13(9-12(15)16)5-7-17-8-6-13/h1-4H,5-9H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUXTFPYRHOHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC(=O)O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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